molecular formula C29H35N3 B6307491 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine CAS No. 1035570-70-7

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine

Cat. No. B6307491
CAS RN: 1035570-70-7
M. Wt: 425.6 g/mol
InChI Key: YJQMNDOACXSDBM-UHFFFAOYSA-N
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Description

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine, also known as 2,6-Bis-BPE, is a heterocyclic compound of the pyridine family. It is a colorless, odorless, and water-soluble compound. It has been used in a variety of scientific research applications, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a number of organic compounds, including amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as azoles and pyridines. In addition, it has been used as a ligand in the synthesis of coordination complexes.

Mechanism Of Action

The mechanism of action of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by forming a complex with the reactants. This complex then facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine have not been extensively studied. However, it is believed to be non-toxic and non-irritating. It has also been shown to have no mutagenic or carcinogenic effects.

Advantages And Limitations For Lab Experiments

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a cost-effective and efficient synthesis method. It is also a non-toxic and non-irritating compound. However, it has a limited range of applications and is not suitable for use in all laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine. These include the use of the compound in the synthesis of new organic compounds, such as peptides and nucleosides, as well as the use of the compound as a ligand in coordination complexes. In addition, further research could be conducted to better understand the mechanism of action of the compound. Finally, the compound could be used to develop new catalysts for a variety of reactions.

Synthesis Methods

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine can be synthesized by a two-step reaction. The first step involves the reaction of 2-n-butylphenylimine with 2,6-dichloropyridine in aqueous media to form 2,6-bis-butyliminopyridine. The second step involves the reaction of 2,6-bis-butyliminopyridine with sodium hydroxide to form 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine. This method has been found to be an efficient and cost-effective synthesis method.

properties

IUPAC Name

N-(2-butylphenyl)-1-[6-[N-(2-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3/c1-5-7-14-24-16-9-11-18-28(24)30-22(3)26-20-13-21-27(32-26)23(4)31-29-19-12-10-17-25(29)15-8-6-2/h9-13,16-21H,5-8,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMNDOACXSDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine

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